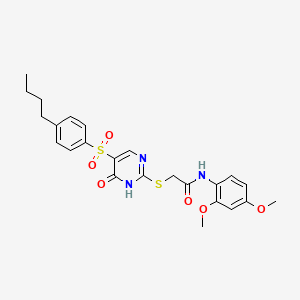

2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C24H27N3O6S2 |

|---|---|

Molecular Weight |

517.6 g/mol |

IUPAC Name |

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C24H27N3O6S2/c1-4-5-6-16-7-10-18(11-8-16)35(30,31)21-14-25-24(27-23(21)29)34-15-22(28)26-19-12-9-17(32-2)13-20(19)33-3/h7-14H,4-6,15H2,1-3H3,(H,26,28)(H,25,27,29) |

InChI Key |

DBOFZFZBIQELFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Biological Activity

The compound 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule with potential biological activities. Its structure suggests various pharmacological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Molecular Formula

- Molecular Formula : C21H24N3O4S2

- Molecular Weight : 496.56 g/mol

Structural Features

The compound features:

- A pyrimidine core with a sulfonyl group.

- A butylphenyl moiety that may enhance lipophilicity.

- Dimethoxy substitutions that could influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions like glaucoma or edema.

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains by disrupting metabolic pathways.

- Anti-inflammatory Effects : The presence of the dimethoxyphenyl group may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Pharmacological Applications

Study 1: Antimicrobial Efficacy

A study published in 2023 examined the antimicrobial properties of related compounds with sulfonamide groups. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the target compound may exhibit similar properties due to its structural similarities .

Study 2: Anti-inflammatory Activity

Research conducted in 2024 investigated the anti-inflammatory effects of compounds containing the pyrimidine ring. The study demonstrated that these compounds effectively reduced cytokine levels in vitro, indicating potential for treating chronic inflammatory conditions .

Study 3: Cancer Cell Apoptosis

A recent study highlighted the anticancer potential of similar acetamides. The findings showed that these compounds could induce apoptosis in various cancer cell lines, suggesting that the target compound could also have significant anticancer activity .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. The thioacetamide group has been linked to both antibacterial and antifungal activities. For instance:

| Activity | Pathogen/Target | Mechanism |

|---|---|---|

| Antibacterial | MRSA | Inhibition of peptidoglycan biosynthesis |

| Antifungal | Candida spp. | Disruption of cell wall synthesis |

These properties suggest potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

Preliminary studies have shown that this compound may exhibit anticancer properties by targeting specific cancer cell lines. The mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation. Further research is needed to elucidate the exact pathways and targets.

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. For example, it may inhibit enzymes involved in metabolic pathways related to diseases such as diabetes and neurodegenerative disorders. The specific enzyme targets are under investigation, but initial findings suggest promising results.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thioacetamide derivatives, including this compound. Results indicated that it effectively inhibited the growth of MRSA and several fungal strains, supporting its potential as a therapeutic agent against resistant infections .

Study 2: Anticancer Properties

Another investigation focused on the anticancer activity of this compound against breast cancer cell lines. The study found that treatment with the compound resulted in significant apoptosis in cancer cells compared to controls, highlighting its potential as a chemotherapeutic agent .

Study 3: Enzyme Inhibition

In silico studies have been conducted to assess the inhibitory potential of this compound on key metabolic enzymes associated with type 2 diabetes. Molecular docking simulations suggested strong binding affinity to target enzymes, indicating its potential for further development as an antidiabetic medication .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Table 1: Key Structural and Molecular Differences

*Estimated based on structural similarity to ; the butyl group adds ~58 g/mol compared to ethyl.

Key Observations:

Sulfonyl Group Variations: The target compound’s 4-butylphenylsulfonyl group increases lipophilicity compared to ethyl () or chloro () substituents. This may enhance membrane permeability but reduce aqueous solubility.

Acetamide Substituents :

- The 2,4-dimethoxyphenyl group in the target compound and provides electron-donating methoxy groups, which may improve hydrogen-bonding interactions compared to halogenated (e.g., 4-fluorophenyl in ) or sulfamoyl () analogs.

- Dichlorophenyl () and 3,4-dimethoxyphenyl () substituents demonstrate how positional isomerism affects steric and electronic interactions.

Molecular Weight Trends :

- Longer alkyl chains (butyl vs. ethyl) and additional substituents (e.g., chloro in ) increase molecular weight, which may influence pharmacokinetic properties like metabolic stability.

Insights:

- Higher yields (e.g., 80% for ) correlate with simpler substituents (e.g., dichlorophenyl), whereas bulkier groups (e.g., phenoxyphenyl in ) reduce yields (60%).

- Melting points for dichlorophenyl (230–232°C) and phenoxyphenyl (224–226°C) analogs suggest that halogenation increases crystallinity compared to alkoxy groups.

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate with Thiourea

Ethyl acetoacetate reacts with thiourea in ethanol under reflux (78–82°C) to yield 6-methyl-2-thioxo-1,2-dihydropyrimidin-4(3H)-one. This intermediate is critical for subsequent functionalization at the 2-position.

Reaction Conditions

Oxidation of Thione to Thiol

The thione group (-C=S) at position 2 is oxidized to a thiol (-SH) using hydrogen peroxide (30%) in acetic acid at 50°C for 3 hours, enabling nucleophilic substitution in later steps.

Introduction of the 4-Butylphenylsulfonyl Group

Sulfonylation at position 5 is achieved via electrophilic aromatic substitution or palladium-catalyzed coupling.

Direct Sulfonylation with 4-Butylbenzenesulfonyl Chloride

The pyrimidinone intermediate reacts with 4-butylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at room temperature for 12 hours, yielding the 5-sulfonylated product.

Optimization Notes

Alternative Method: Suzuki Coupling

For pyrimidinones bearing a halogen at position 5, a Suzuki-Miyaura coupling with 4-butylphenylboronic acid using Pd(PPh₃)₄ as a catalyst in dioxane/water (4:1) at 90°C introduces the aryl group. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) forms the sulfonyl group.

Formation of the Thioether Linkage

The thiol group at position 2 reacts with α-bromoacetamide derivatives to form the thioether bond.

Nucleophilic Substitution with N-(2,4-Dimethoxyphenyl)-2-bromoacetamide

A solution of the sulfonylated pyrimidinone-thiol (1.0 equiv) and N-(2,4-dimethoxyphenyl)-2-bromoacetamide (1.2 equiv) in DMF is stirred with K₂CO₃ (2.0 equiv) at 60°C for 8 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate.

Key Data

Amidation of the Acetate Intermediate

The final amidation step ensures the attachment of the 2,4-dimethoxyphenyl group.

Activation with Trimethylaluminum

The carboxylate intermediate is treated with trimethylaluminum (2.0 equiv) in toluene under nitrogen, followed by addition of 2,4-dimethoxyaniline. The reaction is heated at 100°C for 4 hours, yielding the target acetamide.

Mechanistic Insight

Trimethylaluminum activates the carboxylate by forming a reactive aluminum complex, facilitating nucleophilic attack by the amine.

Purification and Characterization

Crystallization

The crude product is recrystallized from a mixture of ethanol and water (3:1) to afford pure crystals.

Q & A

Q. What are the recommended synthetic routes for 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide, and what factors influence yield optimization?

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrimidinone core via cyclization of thiourea derivatives under acidic conditions.

- Step 2: Sulfonylation at the 5-position using 4-butylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Step 3: Thioether linkage formation between the pyrimidinone and the acetamide moiety via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) .

Yield Optimization Factors: - Purity of intermediates (monitored via TLC/HPLC).

- Stoichiometric ratios of sulfonylating agents (excess sulfonyl chloride improves conversion) .

- Reaction time and temperature control to minimize side reactions (e.g., over-sulfonylation) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- ¹H NMR: Key signals include the pyrimidinone NH proton (~12.45 ppm, broad singlet), aromatic protons from the 2,4-dimethoxyphenyl group (δ 6.91–7.75 ppm), and butyl chain methylene protons (δ 1.21–1.65 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the sulfonyl and thioether groups .

- IR Spectroscopy: Stretching vibrations for sulfonyl (SO₂, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups validate functional groups .

Q. What are the common challenges in scaling up the synthesis of this compound under laboratory conditions?

- Solvent Volume Management: Scaling reactions (e.g., thioether coupling) requires transitioning from batch to flow chemistry to maintain temperature control and mixing efficiency .

- Intermediate Stability: Sulfonylated intermediates may degrade if stored improperly; lyophilization or inert-atmosphere storage is recommended .

- Purification: Column chromatography becomes impractical at larger scales; alternative methods like recrystallization (using ethanol/water mixtures) are preferred .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data reported across different studies for this compound?

- Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, variations in IC₅₀ values may arise from differences in cancer cell models (e.g., HeLa vs. MCF-7) .

- Dosage-Response Reevaluation: Reproduce experiments using standardized protocols (e.g., NIH/NCATS guidelines) to isolate confounding factors like solvent toxicity (DMSO vs. PBS) .

- Structural Confirmation: Re-characterize batches used in prior studies to rule out impurities affecting activity .

Q. What computational or experimental approaches are recommended to elucidate the mechanism of action of this compound?

- Molecular Docking: Use software like AutoDock Vina to model interactions with putative targets (e.g., kinase domains), focusing on the sulfonyl group’s role in hydrogen bonding .

- Kinetic Studies: Perform time-resolved enzymatic assays (e.g., fluorescence quenching) to measure inhibition constants (Kᵢ) and binding kinetics .

- Proteomics Profiling: Apply SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .

Q. What strategies are effective in optimizing reaction conditions to enhance regioselectivity in the synthesis of derivatives?

- Design of Experiments (DoE): Use factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions for regioselective sulfonylation .

- Catalyst Screening: Evaluate palladium or copper catalysts for cross-coupling reactions to direct functionalization at specific positions .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the pyrimidinone 2-position over competing sites .

Q. How can researchers validate the stability of this compound under physiological conditions for in vivo studies?

- Simulated Biofluid Stability: Incubate the compound in PBS (pH 7.4) and human serum at 37°C, monitoring degradation via HPLC at 0, 6, 12, and 24 hours .

- Metabolite Identification: Use LC-MS/MS to detect hydrolysis products (e.g., free thiol or sulfonic acid derivatives) and assess metabolic pathways .

Q. What structural modifications could improve the bioavailability of this compound while retaining its bioactivity?

- Prodrug Design: Introduce ester moieties at the acetamide group to enhance membrane permeability, with enzymatic cleavage in target tissues .

- Salt Formation: Prepare sodium or hydrochloride salts of the sulfonyl group to improve aqueous solubility .

- Lipid Conjugation: Attach fatty acid chains to the butylphenyl group to leverage lymphatic uptake mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.